molecular formula C9H5ClN2O3 B2577904 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 217181-68-5

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2577904
CAS No.: 217181-68-5
M. Wt: 224.6
InChI Key: JUBPXNHDNQHKKG-UHFFFAOYSA-N
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Description

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science . The structure of this compound includes a fused pyridine and pyrimidine ring system with a chlorine atom at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method typically requires the use of transition metal catalysts and specific reaction conditions to achieve the desired product.

Another method involves the halogenation of 3-unsubstituted pyrido[1,2-a]pyrimidones followed by Suzuki-Miyaura arylation . This approach also requires specific reagents and conditions to ensure the successful formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBPXNHDNQHKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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